molecular formula C19H25FN2O2 B5979122 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

Cat. No. B5979122
M. Wt: 332.4 g/mol
InChI Key: MNFWWDPARKRHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone, also known as FPEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. FPEP is a member of the pyrrolidinone family, which is known for its diverse range of biological activities.

Mechanism of Action

1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone acts as a positive allosteric modulator of the α2A-adrenergic receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone enhances the activity of norepinephrine and dopamine neurons, leading to increased neurotransmitter release in the brain. This mechanism of action is similar to that of other drugs used to treat ADHD, such as methylphenidate and amphetamine.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been shown to increase heart rate and blood pressure in animal models. These effects are likely due to the activation of the α2A-adrenergic receptor, which is also involved in the regulation of cardiovascular function. 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has also been shown to increase locomotor activity in mice, suggesting that it may have stimulant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone in lab experiments is its specificity for the α2A-adrenergic receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has a relatively short half-life in the body, which may limit its usefulness in certain experiments. Additionally, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. One area of interest is the development of more potent and selective α2A-adrenergic receptor modulators for the treatment of ADHD and other disorders. Additionally, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone may have applications in the treatment of drug addiction and withdrawal symptoms, so further research in this area is warranted. Finally, more studies are needed to determine the safety and efficacy of 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone in humans, which could pave the way for clinical trials and eventual FDA approval.

Synthesis Methods

The synthesis of 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone involves several steps, including the reaction of 3-fluoroacetophenone with ethylmagnesium bromide to form 2-(3-fluorophenyl)ethanol. The resulting product is then reacted with piperidine and acetic anhydride to form 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. The final product is purified using column chromatography.

Scientific Research Applications

1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has potential applications in the field of neuroscience due to its ability to modulate the activity of certain neurotransmitters. Specifically, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been shown to increase the release of dopamine and norepinephrine in the brain, which can have implications for the treatment of disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, 1-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone has been studied for its potential role in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[2-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-17-6-1-4-15(12-17)8-9-16-5-2-10-21(13-16)19(24)14-22-11-3-7-18(22)23/h1,4,6,12,16H,2-3,5,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWWDPARKRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCCC2=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{3-[2-(3-Fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

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